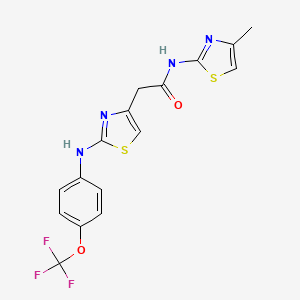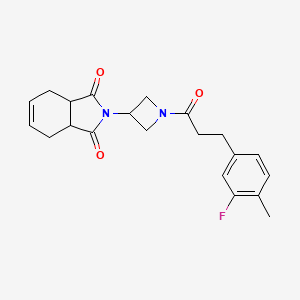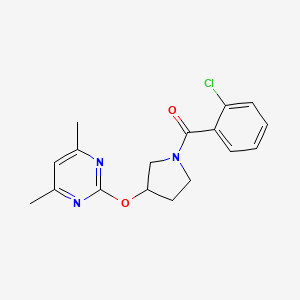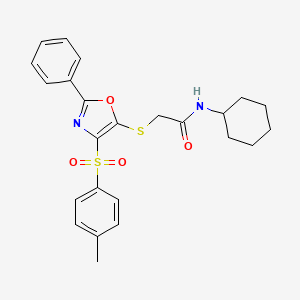![molecular formula C21H26N6O2 B2963855 6-[2-(Dimethylamino)ethyl]-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione CAS No. 919008-73-4](/img/structure/B2963855.png)
6-[2-(Dimethylamino)ethyl]-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-[2-(Dimethylamino)ethyl]-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C21H26N6O2 and its molecular weight is 394.479. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Cytotoxic Activity
The compound is part of a class that includes derivatives with significant cytotoxic activities. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, bearing a similar dimethylaminoethyl group, exhibited potent cytotoxicity against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia. Some derivatives demonstrated curative effects in mice models of colon tumors at low doses, indicating potential applications in cancer treatment (Deady et al., 2003).
Mesoionic Purinone Analogs
Research into mesoionic compounds related to purines revealed the synthesis and properties of mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, which are structurally related to the queried compound. These studies contribute to understanding the chemical behavior and potential biological activities of purine analogs, suggesting applications in drug design and synthesis of bioactive molecules (Coburn & Taylor, 1982).
Synthesis of Imidazoles
The compound falls within the broader category of imidazole derivatives, where studies have explored reactions leading to the synthesis of various imidazole compounds. Such research underpins the development of synthetic methodologies applicable in producing compounds with potential pharmaceutical uses (Mukherjee-Müller et al., 1979).
Antiviral and Antihypertensive Activities
Derivatives of 7,8-polymethylenepurine, which share functional group similarities with the queried compound, have been investigated for their antiviral and antihypertensive activities. These studies highlight the potential of such derivatives in developing new therapeutic agents targeting specific health conditions (Nilov et al., 1995).
Receptor Affinity Studies
Arylpiperazinylalkyl purine derivatives, structurally related to the queried compound, have been synthesized and evaluated for their affinity towards serotoninergic and dopaminergic receptors. These studies offer insights into designing receptor-specific drugs with potential antidepressant and anxiolytic effects (Zagórska et al., 2015).
Regioselective Synthesis Techniques
Research into the regioselective synthesis of imidazolecarboxylates demonstrates the versatility of synthetic methods in producing structurally complex and functionally diverse molecules, which could include compounds with a dimethylaminoethyl group (Helal & Lucas, 2002).
Properties
IUPAC Name |
6-[2-(dimethylamino)ethyl]-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2/c1-14-8-6-7-9-16(14)13-27-19(28)17-18(24(5)21(27)29)22-20-25(11-10-23(3)4)15(2)12-26(17)20/h6-9,12H,10-11,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZAPKZMFRCWMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3C=C(N4CCN(C)C)C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-2-(2-oxo-2-phenylethyl)-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2963775.png)


![4-tert-butyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2963778.png)


![N-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2963781.png)



![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-indole-5-carboxylic acid](/img/structure/B2963789.png)
amino}methyl)-4-phenylazetidin-2-one](/img/structure/B2963790.png)
![N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2963791.png)

